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Compound of Interest

Compound Name: VvT107

Cat. No.: B8180545

A Comparative Guide to the Anti-Tumor Activity of VT107 in Preclinical Models

For researchers and professionals in drug development, the rigorous preclinical assessment of
novel therapeutic candidates is paramount. This guide provides a comprehensive cross-
validation of the anti-tumor activity of VT107, a potent pan-TEAD auto-palmitoylation inhibitor,
across various cancer models. Through a detailed comparison with other TEAD inhibitors and
supporting experimental data, this document aims to offer an objective overview of VT107's
performance and its underlying mechanism of action.

Mechanism of Action of VT107

VT107 is a small molecule inhibitor that targets the TEA domain (TEAD) family of transcription
factors (TEAD1-4).[1][2] These transcription factors are the downstream effectors of the Hippo
signaling pathway, which plays a crucial role in regulating cell proliferation, survival, and organ
size.[1][3] In many cancers, particularly those with mutations in the NF2 gene like malignant
mesothelioma, the Hippo pathway is dysregulated, leading to the activation of the
transcriptional co-activators YAP and TAZ.[1][3] YAP and TAZ then translocate to the nucleus
and bind to TEAD transcription factors to drive the expression of genes that promote tumor
growth.[1][3]

VT107 exerts its anti-tumor effects by specifically inhibiting the auto-palmitoylation of TEAD
proteins.[1][3][4] This post-translational modification is essential for the interaction between
TEAD and YAP/TAZ. By preventing TEAD auto-palmitoylation, VT107 effectively disrupts the
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formation of the YAP/TAZ-TEAD transcriptional complex, thereby blocking the expression of

oncogenic target genes.[3][5]

Below is a diagram illustrating the Hippo signaling pathway and the mechanism of action of

VT107.

Extracellular Signals

Cell-Cell Contact

Mechanical Cues

Cytoplasm

phosphorylates

Hippo Kinase Core
Y

activates

MOB1

associates

phosphorylates

Nucleus

@

i
I
ﬁnhibits

€ —-

enables YAP/TAZ|binding

promotes

Y

YAP/TAZ
(active)

tranglpcates

e

YAP/TAZ

Target Gene Expression
(e.g., CTGF, CYR®61)

]

© 2025 BenchChem. All rights reserved.

2/8

Tech Support


https://aacrjournals.org/mct/article/20/6/986/673270/Small-Molecule-Inhibitors-of-TEAD-Auto
https://www.selleckchem.com/products/vt107.html
https://www.benchchem.com/product/b8180545?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8180545?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Validation & Comparative

Check Availability & Pricing

Click to download full resolution via product page

Figure 1: The Hippo Signaling Pathway and VT107's Mechanism of Action.

In Vitro Anti-Tumor Activity of VT107

VT107 has demonstrated potent anti-proliferative activity in various cancer cell lines,
particularly those with mutations in the Hippo pathway, such as NF2-deficient mesothelioma.

Comparative Anti-proliferative Activity in Mesothelioma
Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values of
VT107 and other TEAD inhibitors in different mesothelioma cell lines.

. Relevant VT107 IC50 VT103 IC50 VT104 IC50

Cell Line .
Mutations (nM) (nM) (nM)
NF2

NCI-H226 homozygous 9 13 10
deletion

NCI-H2373 NF2 mutation 4 8 6
NF2, LATS2

NCI-H2052 _ 23 >10,000 25
mutation
LATS1/2

MSTO-211H ) 50 >10,000 48
mutation

Data sourced from Tang et al., 2021 and other studies.[3][6]

As the data indicates, VT107 and VT104, which are broader-spectrum TEAD inhibitors, show
potent activity against cell lines with various Hippo pathway mutations, whereas the TEAD1-
selective inhibitor VT103 is primarily effective in NF2-mutant lines.[3]

In Vivo Anti-Tumor Efficacy of VT107
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The anti-tumor activity of VT107 has been validated in preclinical in vivo models. The following
workflow outlines a typical xenograft study to evaluate the efficacy of a TEAD inhibitor.
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Figure 2: Experimental Workflow for an In Vivo Efficacy Study.

Efficacy in a Mesothelioma Xenograft Model

In a cell-derived xenograft (CDX) model using NCI-H226 mesothelioma cells, oral
administration of VT103, a compound with a similar mechanism to VT107, demonstrated
significant anti-tumor efficacy.[3]

Dosing Tumor Growth

Compound Dose o p-value
Schedule Inhibition (TGI)
VT103 0.3 mg/kg Once daily, oral 47.95% 0.001
VT103 1 mg/kg Once daily, oral 83.79% <0.001
_ 106.14%
VT103 3 mg/kg Once daily, oral ] <0.001
(regression)
VT104 1 mg/kg Once daily, oral 87.12% <0.001
_ 102.49%
VT104 3 mg/kg Once daily, oral _ <0.001
(regression)
. 103.67%
VT104 10 mg/kg Once daily, oral <0.001

(regression)

Data from a study on NCI-H226 CDX model.[3]

These results highlight the potent in vivo anti-tumor activity of TEAD inhibitors, leading to
significant tumor growth inhibition and even regression at higher doses.[3]

Experimental Protocols
Cell-Based TEAD Palmitoylation Assay

This assay is used to determine the ability of a compound to inhibit TEAD auto-palmitoylation in
a cellular context.
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Cell Culture: HEK293T cells are cultured in DMEM supplemented with 10% FBS and
transfected with a plasmid expressing MYC-tagged full-length TEAD1, TEAD2, TEADS, or
TEADA4.

Compound Treatment: After 24 hours, the cells are treated with the test compound (e.g.,
VT107) at various concentrations and an alkyne-palmitate probe for 4 hours.

Immunoprecipitation: Cells are lysed, and the MYC-tagged TEAD protein is
immunoprecipitated using an anti-MYC antibody conjugated to protein A/G beads.

Click Chemistry and Detection: The immunoprecipitated TEAD protein is subjected to a click
chemistry reaction to attach a biotin tag to the alkyne-palmitate. The level of palmitoylated
TEAD is then detected by streptavidin immunoblotting.

In Vivo Pharmacodynamic and Efficacy Studies

These studies are designed to assess the anti-tumor activity of a compound in a living

organism.

Animal Model: Female BALB/c nude mice are used. All procedures are approved by an
Institutional Animal Care and Use Committee (IACUC).[7]

Tumor Implantation: 5 x 10"6 NCI-H226 cells in a 1:1 mixture of PBS and Matrigel are
subcutaneously implanted into the right flank of each mouse.

Treatment: When tumors reach a volume of 100-200 mm?3, mice are randomized into
treatment groups. The test compound (e.g., VT107) is formulated in a vehicle (e.g., 5%
DMSO + 10% Solutol + 85% D5W) and administered orally once daily at the specified doses.

[3]

Monitoring: Tumor volume and body weight are measured twice weekly. Tumor volume is
calculated using the formula: (length x width?)/2.

Data Analysis: Tumor growth inhibition (TGI) is calculated at the end of the study. Statistical
significance is determined using appropriate statistical tests.

Conclusion
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VT107 is a potent, orally bioavailable pan-TEAD inhibitor that demonstrates significant anti-
tumor activity in preclinical models of cancers with Hippo pathway dysregulation, particularly
NF2-deficient mesothelioma.[3][4] Its broad-spectrum inhibition of all four TEAD paralogs
provides a potential advantage over more selective inhibitors in tumors with different Hippo
pathway alterations.[3] The robust in vitro and in vivo efficacy, coupled with a clear mechanism
of action, positions VT107 as a promising candidate for further clinical development in targeted
cancer therapy. Further research, including combination studies, may unveil additional
therapeutic opportunities for this class of compounds.[7][8]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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